[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone

Catalog No.
S7420649
CAS No.
M.F
C19H23N3O2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethano...

Product Name

[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone

IUPAC Name

[4-(oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H23N3O2/c23-19(17-5-8-20-18-4-2-1-3-16(17)18)22-11-9-21(10-12-22)15-6-13-24-14-7-15/h1-5,8,15H,6-7,9-14H2

InChI Key

JWFNQPAQBOMFAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)C3=CC=NC4=CC=CC=C34
[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone is a heterocyclic compound that belongs to the class of piperazines and is used in the synthesis of new compounds with significant biological activities. This compound is also referred to as Opipramol-D6, and it is used as a reference material in various fields, including pharmaceuticals, medical research, and analytical chemistry.
[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone is a white to off-white crystalline powder, with a molecular weight of 371.47 g/mol. It has a melting point range of 224-226°C, and it is slightly soluble in water but more soluble in organic solvents like methanol, ethanol, and chloroform. The compound has the molecular formula C21H23N3O2, and it has a pKa value of 10.13.
The synthesis of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone can be achieved through several methods. One commonly used method is through the reaction of 4-chloroquinoline with 4-(4-oxapiperazin-1-yl)aniline in the presence of a base and a palladium catalyst. The product can be purified by recrystallization, resulting in a white powder. Characterization of the compound can be achieved using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and mass spectrometry.
[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone can be analyzed using various analytical techniques, including HPLC, GC/MS, FTIR, and UV-Vis spectroscopy. These techniques are useful in identifying and quantifying the compound in different matrices, including biological fluids, tissues, and environmental samples.
[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone has shown significant biological activities, including antiviral, antibacterial, and anticancer properties. Several studies have demonstrated the inhibitory effects of this compound against various microbial pathogens, such as Mycobacterium tuberculosis, Gram-positive and Gram-negative bacteria, and HIV. This compound has also shown promising results in the treatment of cancer, with studies showing its potential in inhibiting cancer cell proliferation.
The toxicity and safety of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone in scientific experiments have been evaluated in several studies. These studies have shown that the compound has a low toxicity profile, with no significant adverse effects reported at therapeutic doses in animal models. However, further studies are needed to evaluate the safety of this compound in clinical trials.
[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone has numerous applications in scientific experiments. These include its use as a reference material in analytical chemistry, a building block in the synthesis of new compounds with biological activities, and an antiviral, antibacterial, and anticancer agent in medical research.
The current state of research on [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone is focused on its potential in the treatment of viral, bacterial, and cancer diseases. Studies are also exploring the use of this compound as a building block in the synthesis of new compounds with better biological activities.
[4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone has significant implications in various fields of research and industry, including pharmaceuticals, medical research, and analytical chemistry. This compound can be used in the development of new drugs for the treatment of viral, bacterial, and cancer diseases. It can also be used as a standard reference material in various analytical techniques.
One significant limitation of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone is its low solubility in water, limiting its use in biological systems. Future research directions include the synthesis of new compounds based on [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone with better solubility and biological activities. Other directions of research include the evaluation of the safety and efficacy of this compound in therapeutic applications.
1. Exploration of the use of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone in the development of new drugs for the treatment of viral, bacterial, and cancer diseases.
2. Synthesis of new compounds based on [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone with better solubility and increased potency.
3. Evaluation of the safety and efficacy of this compound in clinical trials.
4. Investigation of the mechanism of action of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone in antimicrobial and anticancer activities.
5. Development of new analytical methods for the detection and quantification of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone in biological matrices.
6. Assessment of the environmental impact of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone and its derivatives.
7. Use of [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone in the development of biosensors and diagnostic assays.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

325.17902698 g/mol

Monoisotopic Mass

325.17902698 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-27-2023

Explore Compound Types